molecular formula C12H15N3S B2980726 3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole CAS No. 103485-67-2

3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole

Cat. No. B2980726
M. Wt: 233.33
InChI Key: YAZXDEHXEQGPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole is a hybrid compound consisting of isothiazole and piperazine moieties . It is a heterocyclic compound, which are common structural units in pharmacological drugs and medicinal chemistry . Its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .


Synthesis Analysis

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of 3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole was characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The empirical formula is C11H13N3S .


Chemical Reactions Analysis

The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . One of the compounds showed two violations, whereas the others complied with RO5 .


Physical And Chemical Properties Analysis

The molecular weight of 3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole is 219.31 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Derivative Formation

A study by Kohara et al. (2002) discusses the synthesis of a new series of derivatives from 2-methylthiophene and phthalic anhydride, including 2-methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[5,6]cyclohepta[1,2-b]thiophene (Kohara et al., 2002). This research highlights the chemical synthesis and potential for creating various chemical structures using 3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole as a base molecule.

Pharmaceutical Applications

Chimirri et al. (1997) investigated the synthesis of new 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones, evaluating their anticonvulsant effects. These compounds showed potential as anticonvulsants and did not affect the binding of [3H]flumazenil to benzodiazepine receptors, indicating a non-competitive manner of action (Chimirri et al., 1997).

Environmental and Water Research

Reemtsma et al. (2010) studied the occurrence and removal of benzotriazoles in wastewater treatment plants, an area relevant to the environmental impact of compounds like 3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole. Their findings provide insight into the behavior of similar compounds in water treatment processes (Reemtsma et al., 2010).

Safety And Hazards

The compound has been classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 . Precautionary measures include avoiding ingestion, skin contact, and eye contact .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on increasing the biological activity of isothiazole derivatives .

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-14-6-8-15(9-7-14)12-10-4-2-3-5-11(10)16-13-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZXDEHXEQGPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole

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